An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1-methyl-1H-indazole
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3). As a fluorinated and N-methylated indazole derivative, this compound is of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity for biological targets.[1] This guide synthesizes available data to provide researchers and drug development professionals with a critical resource for understanding and utilizing this versatile chemical building block. Due to a scarcity of publicly available experimental data for this specific compound, this guide incorporates predicted values and comparative data from its close analogue, 4-Fluoro-1H-indazole, to offer a comprehensive profile.
Introduction: The Significance of Fluorinated Indazoles in Drug Discovery
The indazole scaffold is a privileged structure in pharmacology, present in numerous biologically active molecules and approved drugs.[1] Its derivatives have demonstrated a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeability.[2] Specifically, 4-fluoroindazole derivatives have been investigated as selective cannabinoid receptor (CB2) agonists for the treatment of inflammation without psychiatric side effects.[3]
N-methylation is another common modification in drug design, which can improve pharmacological effects by occupying additional space in enzyme binding sites or by masking hydrogen bond donors that may lead to poor pharmacokinetic properties.[4] The combination of these structural features in 4-Fluoro-1-methyl-1H-indazole makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1]
Molecular Structure and Core Physicochemical Properties
The foundational physical and chemical properties of a compound are critical for its application in research and development. Below is a summary of the key identifiers and computed properties for 4-Fluoro-1-methyl-1H-indazole.
Table 1: Core Properties of 4-Fluoro-1-methyl-1H-indazole
| Property | Value | Source |
| CAS Number | 1092961-07-3 | [5][6] |
| Molecular Formula | C₈H₇FN₂ | [5][6] |
| Molecular Weight | 150.15 g/mol | [5][6] |
| IUPAC Name | 4-fluoro-1-methylindazole | [6] |
| Physical Form | Solid | |
| Purity (Typical) | 95-97% | [5][7] |
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 236.1 ± 13.0 °C | ChemicalBook |
| Density | 1.23 ± 0.1 g/cm³ | ChemicalBook |
| pKa | 0.76 ± 0.30 | ChemicalBook |
| LogP | 1.7124 | [5] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
Note: The predicted values are sourced from chemical supplier databases and computational models and should be used as estimates pending experimental verification.
Comparative Analysis with 4-Fluoro-1H-indazole
To provide further context, it is useful to compare the properties of 4-Fluoro-1-methyl-1H-indazole with its unmethylated precursor, 4-Fluoro-1H-indazole (CAS No. 341-23-1). The N-methylation is expected to influence properties such as melting point and solubility.
Table 3: Comparison with 4-Fluoro-1H-indazole
| Property | 4-Fluoro-1-methyl-1H-indazole | 4-Fluoro-1H-indazole | Source (for 4-Fluoro-1H-indazole) |
| Melting Point | Not Experimentally Determined | 130.0 to 134.0 °C | LookChem, ChemicalBook |
| Solubility | Not Experimentally Determined | DMSO (Slightly), Methanol (Slightly) | LookChem, ChemicalBook |
The presence of the N-methyl group in 4-Fluoro-1-methyl-1H-indazole likely alters the crystal lattice packing compared to its unmethylated counterpart, which would result in a different melting point. The impact of N-methylation on aqueous solubility can be complex, sometimes leading to an increase despite a rise in lipophilicity due to conformational changes that disrupt crystal packing.[4]
Synthesis and Characterization Workflow
The synthesis of N-methylated indazoles can be achieved through various methods. A common approach involves the N-alkylation of the parent indazole.
Diagram 1: General Synthesis Pathway
Caption: A generalized workflow for the synthesis of 4-Fluoro-1-methyl-1H-indazole via N-methylation of 4-Fluoro-1H-indazole.
Experimental Protocol: A Representative Synthesis
The regioselective N-functionalization of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[8] The following is a generalized protocol based on common organic synthesis techniques.
-
Reaction Setup: To a solution of 4-Fluoro-1H-indazole in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere.
-
Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel.
Characterization
The synthesized 4-Fluoro-1-methyl-1H-indazole should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and regiochemistry of the methylation. The chemical shifts of the methyl group and the aromatic protons can distinguish between the N1 and N2 isomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.
Safety and Handling
Proper handling of 4-Fluoro-1-methyl-1H-indazole is crucial in a laboratory setting. The following information is based on available safety data sheets.
Table 4: Hazard Identification and Precautionary Statements
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap. | |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Storage and Stability
It is recommended to store 4-Fluoro-1-methyl-1H-indazole in a tightly sealed container in a dry, well-ventilated place. For long-term storage, it should be kept at 2-8°C.
Conclusion
4-Fluoro-1-methyl-1H-indazole is a valuable building block in medicinal chemistry, offering the combined benefits of a privileged indazole scaffold, the metabolic stability often conferred by fluorination, and the potential for enhanced biological activity through N-methylation. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a solid foundation of its known and predicted characteristics. Further experimental investigation into its melting point, solubility in various solvents, and detailed spectral analysis will be invaluable for its broader application in drug discovery and development.
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